alpha-Methyl-4-bromocinnamic acid
Description
alpha-Methyl-4-bromocinnamic acid is a substituted cinnamic acid derivative featuring a methyl group at the alpha position (adjacent to the carboxylic acid group) and a bromine atom at the para position of the phenyl ring. Its molecular structure is characterized by the formula C₁₀H₉BrO₂, combining aromatic bromination with alkyl substitution to modulate electronic and steric properties.
For instance, Friedel-Crafts acylation or halogenation reactions (e.g., electrophilic bromination) could be employed, with modifications to introduce the alpha-methyl group via alkylation or reduction steps (see Scheme 1 in for comparable synthetic pathways) .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI Key |
HGPMOBSYZNENPB-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Br)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key differences between alpha-methyl-4-bromocinnamic acid and structurally related compounds:
Reactivity and Stability
- Acidity: The alpha-methyl group in this compound donates electron density via inductive effects, reducing acidity compared to 4-bromocinnamic acid. In contrast, the para-bromine withdraws electrons, increasing acidity relative to non-brominated analogs .
- Stereochemical Effects : The trans (E) isomer dominates in 4-bromocinnamic acid due to conjugation stability , but the alpha-methyl group may restrict rotation, favoring a specific conformation.
- Synthetic Challenges : Introducing the alpha-methyl group requires careful control to avoid side reactions (e.g., over-alkylation), unlike simpler bromination steps for 4-bromocinnamic acid .
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